1-(3-Amino-4-benzyloxy-phenyl)-ethanone 1-(3-Amino-4-benzyloxy-phenyl)-ethanone
Brand Name: Vulcanchem
CAS No.: 14347-15-0
VCID: VC21305487
InChI: InChI=1S/C15H15NO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3
SMILES: CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

1-(3-Amino-4-benzyloxy-phenyl)-ethanone

CAS No.: 14347-15-0

Cat. No.: VC21305487

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Amino-4-benzyloxy-phenyl)-ethanone - 14347-15-0

Specification

CAS No. 14347-15-0
Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name 1-(3-amino-4-phenylmethoxyphenyl)ethanone
Standard InChI InChI=1S/C15H15NO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3
Standard InChI Key CALRVTMJQJSQEW-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N
Canonical SMILES CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N

Introduction

Overview of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone

1-(3-Amino-4-benzyloxy-phenyl)-ethanone is an organic compound with the molecular formula C15H15NO2C_{15}H_{15}NO_{2}. It features an ethanone group bonded to a benzene ring substituted with an amino group (-NH2_2) and a benzyloxy group (-OCH2_2C6_6H5_5). The compound is of interest in chemical synthesis and pharmaceutical research due to its structural properties and potential biological activities.

Synthesis

The compound can be synthesized through a multi-step organic reaction involving selective substitutions on a benzene ring. A typical synthesis involves:

  • Starting with a benzene derivative containing a hydroxyl group.

  • Introducing the benzyloxy group (-OCH2_2C6_6H5_5) via etherification.

  • Adding the ethanone group (-COCH3_3) through Friedel-Crafts acylation.

  • Finally, introducing the amino group (-NH2_2) via nitration followed by catalytic reduction.

Applications and Research Interest

1-(3-Amino-4-benzyloxy-phenyl)-ethanone serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its applications include:

  • Pharmaceutical Research: The compound's structure suggests potential biological activity, making it a candidate for drug discovery studies.

  • Material Science: The aromatic and functional groups make it suitable for use in advanced material synthesis.

  • Chemical Synthesis: It is used as a building block for creating derivatives with tailored properties.

Safety and Handling

The compound is classified under hazard category GHS07 (irritant). Key precautions include:

  • Avoid inhalation, ingestion, or skin contact.

  • Use personal protective equipment (PPE) such as gloves, goggles, and lab coats.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight.

Spectroscopic Characterization

The identification and purity of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone are confirmed using techniques such as:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals corresponding to aromatic protons, benzylic protons, and the amino group.

    • 13C^{13}C-NMR: Peaks for carbon atoms in the benzene ring, ethanone group, and benzyloxy moiety.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=241m/z = 241, confirming the molecular weight.

Potential Derivatives

The functional groups on this molecule allow for further derivatization:

  • Substitution of the amino group to create amides or sulfonamides.

  • Modifications of the benzyloxy group to introduce additional functionality.

  • Coupling reactions to form biaryl or heterocyclic compounds.

Such derivatives could exhibit enhanced biological activities or novel material properties.

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